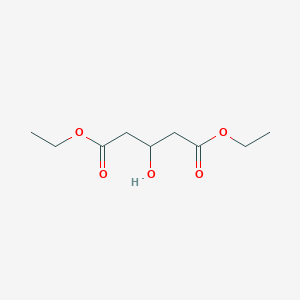

Diethyl 3-hydroxyglutarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62681. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLQYIBTJXUEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186061 | |

| Record name | Diethyl 3-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32328-03-3 | |

| Record name | Diethyl 3-hydroxyglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32328-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3-hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032328033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32328-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-hydroxyglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl 3-hydroxyglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl 3-hydroxyglutarate. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a detailed summary of quantitative physical data, standardized experimental protocols for property determination, and a visualization of a key metabolic pathway related to its corresponding acid.

Core Physical and Chemical Properties

This compound is a significant organic compound, often utilized as an intermediate in pharmaceutical synthesis.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of this compound based on available literature data.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₉H₁₆O₅ | [2][3][4] | |

| Molecular Weight | 204.22 g/mol | [2][3][4] | |

| Appearance | Colorless to light yellow, clear liquid | Room Temperature | [4] |

| Boiling Point | 156-157 °C | at 23 mmHg | [1][2] |

| 107 °C | [4] | ||

| Density | 1.103 g/mL | at 25 °C | [1][2] |

| Refractive Index (n_D) | 1.439 | at 20 °C | [1][2] |

| Flash Point | >230 °F (>110 °C) | [2] | |

| CAS Number | 32328-03-3 | [2][3][4] |

Experimental Protocols

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a purified liquid sample at a specific pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

-

Vacuum source and manometer (for vacuum distillation)

Procedure:

-

Place a sample of this compound (typically 5-10 mL) into a clean, dry round-bottom flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. Ensure all joints are properly sealed.

-

If performing a vacuum distillation to match the literature value (156-157 °C at 23 mmHg), connect the apparatus to a vacuum pump and a manometer.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer as the distillate is collected.[5]

-

Record the atmospheric pressure or the pressure reading from the manometer.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Weigh the pycnometer with the sample.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the same temperature.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is crucial for applications such as reaction work-ups and chromatography.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol (B145695), diethyl ether, dichloromethane)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

Visually inspect the mixture for homogeneity. A clear, single-phase solution indicates solubility. The presence of cloudiness, droplets, or a separate layer indicates insolubility or partial solubility.

-

Record the observations for each solvent.

Measurement of Refractive Index

The refractive index is a characteristic property of a substance and is a good indicator of its purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer and the connected water bath, ensuring the prisms are at the desired temperature (typically 20 °C).

-

Clean the surface of the prisms with a soft, lint-free tissue moistened with ethanol or acetone.

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms gently.

-

Look through the eyepiece and adjust the focus until the dividing line between the light and dark fields is sharp.

-

Use the adjustment knob to bring the dividing line exactly to the center of the crosshairs.

-

Read the refractive index value from the scale.

Metabolic Pathway Visualization

This compound is the diethyl ester of 3-hydroxyglutaric acid. 3-Hydroxyglutaric acid is a key metabolite in the diagnosis of Glutaric Aciduria Type I, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. The following diagram illustrates the proposed metabolic pathway for the formation of 3-hydroxyglutaric acid from glutaryl-CoA.

Caption: Proposed metabolic pathway for the formation of 3-hydroxyglutaric acid in Glutaric Aciduria Type I.

References

Diethyl 3-hydroxyglutarate: A Technical Guide for Researchers

CAS Number: 32328-03-3

This technical guide provides an in-depth overview of Diethyl 3-hydroxyglutarate, a chiral molecule with applications in pharmaceutical synthesis and potential as a modulator of key biological pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical properties, synthesis, biological relevance, and experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A comprehensive summary of its key physical and chemical properties is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₅ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2] |

| Boiling Point | 156-157 °C at 23 mmHg | [3][4] |

| Density | 1.103 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.439 | [3][4] |

| Synonyms | Diethyl-β-hydroxyglutarate, 3-Hydroxyglutaric acid diethyl ester, Pentanedioic acid, 3-hydroxy-, diethyl ester | [2][5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

| Spectrum Type | Key Features/Notes | Reference(s) |

| ¹H NMR | Data available from spectral databases. | [1][6] |

| ¹³C NMR | Data available from spectral databases. | [1][7][8] |

| Mass Spectrometry (MS) | Data available from NIST WebBook and other databases. | [1][2] |

| Infrared (IR) Spectroscopy | Data available from spectral databases. | [1][9] |

Synthesis of this compound

A common method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[10]

Experimental Workflow: Synthesis via Reformatsky Reaction

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol: Reformatsky Reaction

Materials:

-

Diethyl succinate

-

Ethyl bromoacetate

-

Activated zinc dust

-

Anhydrous toluene or a mixture of benzene (B151609) and ether

-

Iodine (for zinc activation)

-

Hydrochloric acid (for work-up)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the required amount of zinc dust. Add a crystal of iodine and gently heat to activate the zinc.

-

Reaction Setup: To the activated zinc, add anhydrous toluene.

-

Initiation: A small portion of a mixture of diethyl succinate and ethyl bromoacetate is added to the zinc suspension. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

-

Addition of Reactants: The remaining mixture of diethyl succinate and ethyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

Work-up: The reaction mixture is cooled, and then hydrolyzed by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.

Biological Significance and Applications

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds, most notably statins, which are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[11] The corresponding acid, 3-hydroxyglutaric acid, is a key metabolite in the catabolic pathway of the amino acids lysine, hydroxylysine, and tryptophan.

Role in Metabolic Pathways

Elevated levels of 3-hydroxyglutaric acid in urine are a diagnostic marker for Glutaric Aciduria Type I, a metabolic disorder caused by a deficiency in the enzyme Glutaryl-CoA dehydrogenase (GCDH). In this condition, the accumulation of glutaryl-CoA leads to its alternative metabolism to 3-hydroxyglutaric acid.

Signaling Pathway: Formation of 3-Hydroxyglutaric Acid in GCDH Deficiency

Caption: Metabolic pathway of 3-hydroxyglutaric acid formation in GCDH deficiency.

HMG-CoA Reductase Inhibition

Table 3: HMG-CoA Reductase Inhibitory Activity of Related Compounds

| Compound | IC₅₀ | Species/System | Reference(s) |

| 3-n-Pentadecyl-3-hydroxyglutaric acid | 50 µM | Rat Liver | [12] |

| Pravastatin | 70.25 nM | In vitro assay | [13] |

| Atorvastatin | Varies (ng/mL range) | Plasma matrices | [14] |

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against HMG-CoA reductase. The assay is based on measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[1][7]

Materials:

-

HMG-CoA Reductase (recombinant)

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Test inhibitor (e.g., this compound dissolved in a suitable solvent like DMSO)

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, NADPH, HMG-CoA, and the test inhibitor at various concentrations.

-

Assay Plate Setup:

-

Blank wells: Contain assay buffer and all components except the enzyme.

-

Control wells (no inhibitor): Contain assay buffer, NADPH, HMG-CoA, and the enzyme.

-

Inhibitor wells: Contain assay buffer, NADPH, HMG-CoA, the enzyme, and the test inhibitor at different concentrations.

-

-

Pre-incubation: Add all components except HMG-CoA to the wells and pre-incubate the plate at 37°C for a short period.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at 37°C.

-

Data Analysis: Calculate the rate of NADPH consumption for each well. The percentage of inhibition is determined by comparing the rates in the inhibitor wells to the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. This compound | 32328-03-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 10. 3-Alkyl-3-hydroxyglutaric acids: a new class of hypocholesterolemic HMG CoA reductase inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 3-hydroxyglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-hydroxyglutarate (D3HG) is a significant organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its structural features, particularly the chiral center at the C-3 position, make it a valuable building block for stereospecific synthesis. This guide provides a comprehensive overview of the structural formula, properties, synthesis, and biological significance of this compound, with a focus on its role as an intermediate for cholesterol-lowering drugs.[1][2]

Structural Formula and Chemical Properties

The structural formula of this compound reveals a five-carbon dicarboxylic acid backbone (glutaric acid) with a hydroxyl group at the third carbon and ethyl esters at both carboxylic acid positions.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 3-hydroxypentanedioate | [3][4][5] |

| Synonyms | 3-Hydroxyglutaric acid diethyl ester, Diethyl-β-hydroxyglutarate | [4][6] |

| CAS Number | 32328-03-3 | [3][4][6] |

| Molecular Formula | C9H16O5 | [3][4][7] |

| Molecular Weight | 204.22 g/mol | [2][3][7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 156-157 °C at 23 mmHg | [9][10] |

| Density | 1.103 g/mL at 25 °C | [9][10] |

| Refractive Index (n20/D) | 1.439 | [9][10] |

Synthesis of this compound

A common and chemically straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, Diethyl 3-oxoglutarate (also known as Diethyl 1,3-acetonedicarboxylate).[8][11] This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Plausible Experimental Protocol: Reduction of Diethyl 3-oxoglutarate

Objective: To synthesize this compound by the reduction of Diethyl 3-oxoglutarate.

Materials:

-

Diethyl 3-oxoglutarate

-

Methanol (B129727) (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 3-oxoglutarate in methanol at room temperature.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride in small portions over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Significance

This compound is recognized for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[7] This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol.

Inhibition of HMG-CoA Reductase

Cholesterol Biosynthesis Pathway and Inhibition Site

Caption: The cholesterol biosynthesis pathway and the site of inhibition.

Application in Enantioselective Synthesis

This compound serves as a prochiral substrate for enzymatic reactions to produce optically pure intermediates. For instance, the enantioselective hydrolysis of this compound catalyzed by lipases, such as Candida antarctica lipase (B570770) B, can yield optically pure ethyl (S)-3-hydroxyglutarate.[1] This chiral monoester is a crucial precursor for the synthesis of various pharmaceuticals, including the side chain of rosuvastatin.[1]

General Protocol for Enzymatic Hydrolysis

Objective: To produce an enantiomerically enriched monoester from racemic this compound.

Materials:

-

This compound

-

Immobilized lipase (e.g., Novozym 435)

-

Phosphate (B84403) buffer (pH ~7)

-

Organic solvent (e.g., tert-butanol)

-

Standard laboratory glassware, shaker or stirrer

Procedure:

-

Reaction Setup: A solution of this compound is prepared in a phosphate buffer, potentially with a co-solvent to improve solubility.

-

Enzymatic Reaction: The immobilized lipase is added to the substrate solution, and the mixture is incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C).

-

Monitoring and Workup: The reaction is monitored for the formation of the monoester. Once the desired conversion is reached, the enzyme is filtered off.

-

Separation: The product mixture (containing the monoester, unreacted diester, and glutaric acid) is then separated using standard chromatographic techniques to isolate the desired chiral monoester.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H16O5 | CID 96259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 32328-03-3 | FD40458 [biosynth.com]

- 8. 1,3-丙酮二羧酸二乙酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 3-oxoglutarate | CAS#:105-50-0 | Chemsrc [chemsrc.com]

- 11. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Diethyl 3-hydroxyglutarate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 3-hydroxyglutarate is a pivotal chemical intermediate, particularly recognized for its role in the synthesis of high-value pharmaceuticals. Its prochiral structure makes it an excellent substrate for enzymatic reactions, enabling the production of enantiomerically pure building blocks essential for creating complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key precursor in the chemoenzymatic synthesis of the side chains for statin drugs, a class of cholesterol-lowering agents that act by inhibiting HMG-CoA reductase. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its critical application in pharmaceutical manufacturing workflows.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and process chemistry applications.

| Property | Value | Reference |

| Molecular Weight | 204.22 g/mol | [1][2] |

| Molecular Formula | C₉H₁₆O₅ | [1][2] |

| CAS Number | 32328-03-3 | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.103 g/mL at 25 °C | [3][4] |

| Boiling Point | 156-157 °C at 23 mmHg | [3][4] |

| Refractive Index (n20/D) | 1.439 | [3][4] |

| IUPAC Name | diethyl 3-hydroxypentanedioate | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from citric acid. The first step involves the formation of Diethyl 3-oxoglutarate (also known as diethyl acetonedicarboxylate), which is subsequently reduced to the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 3-oxoglutarate from Citric Acid

This procedure is adapted from established methods for producing acetonedicarboxylic acid and its subsequent esterification.

-

Materials: Citric acid, absolute ethanol (B145695), dry hydrogen chloride gas, benzene (B151609), 10% sodium carbonate solution, dilute sulfuric acid.

-

Procedure:

-

Prepare crude acetonedicarboxylic acid from a calculated molar equivalent of citric acid according to standard literature procedures.

-

To the crude acid, add absolute ethanol (approximately 1.25 mL per gram of starting citric acid) containing dissolved dry hydrogen chloride (at least 0.2 g HCl per gram of starting citric acid).

-

In a flask fitted with a calcium chloride tube, heat the mixture to 45 °C in a water bath with frequent agitation until all the acid dissolves (typically 15-20 minutes).

-

Allow the solution to cool to room temperature and let it stand for approximately 12 hours.

-

Pour the reaction mixture into 2 volumes of ice water. Separate the ester layer.

-

Extract the aqueous-alcohol layer twice with benzene (1 volume each). Combine the benzene extracts with the separated ester.

-

Wash the combined organic solution with 10% sodium carbonate solution, followed by dilute sulfuric acid, and finally twice with water.

-

Distill the benzene under atmospheric pressure.

-

Distill the remaining residue under reduced pressure. Collect the fraction boiling at 145–148 °C / 17 mmHg to yield Diethyl 3-oxoglutarate.

-

Step 2: Reduction of Diethyl 3-oxoglutarate to this compound

This is a standard reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165).

-

Materials: Diethyl 3-oxoglutarate, Methanol (B129727) (or Ethanol/THF), Sodium borohydride (NaBH₄), 1 M Hydrochloric acid, Ethyl acetate (B1210297), Anhydrous magnesium sulfate, Saturated brine solution.

-

Procedure:

-

Dissolve Diethyl 3-oxoglutarate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~6-7 and gas evolution ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic layers and wash with water, followed by saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation if required.

-

Application in Pharmaceutical Synthesis: Statin Side-Chain Production

A primary and high-value application of this compound is its use as a prochiral substrate for the synthesis of optically active statin side-chain intermediates. Statins are potent inhibitors of HMG-CoA reductase and are widely prescribed to lower cholesterol. The chemoenzymatic pathway described below leverages the high selectivity of lipases to resolve the racemic precursor into a valuable chiral monoester.

Chemoenzymatic Workflow for Statin Intermediate Synthesis

The following diagram illustrates the workflow for producing an enantiomerically pure monoester, (S)-ethyl 3-hydroxyglutarate, a key building block for drugs like Rosuvastatin.

Caption: Chemoenzymatic workflow for statin precursor synthesis.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol details the enantioselective hydrolysis of this compound to produce (S)-ethyl 3-hydroxyglutarate ((S)-3-EHG).

-

Biocatalyst: Immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435).

-

Materials: this compound (3-DHG), Phosphate (B84403) buffer (pH 7.0), Immobilized Lipase B.

-

Optimized Reaction Conditions:

-

pH: 7.0

-

Agitation Speed: 200 rpm

-

Temperature: 40 °C

-

Substrate Concentration: 0.15 mol/L of this compound

-

Enzyme Loading: 7 g/L

-

-

Procedure:

-

Prepare a 0.15 M solution of this compound in a suitable volume of pH 7.0 phosphate buffer in a temperature-controlled reaction vessel.

-

Add the immobilized lipase B catalyst to the solution at a concentration of 7 g/L.

-

Maintain the reaction mixture at 40 °C with constant agitation at 200 rpm.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the formation of the monoester and the disappearance of the diester, typically by HPLC using a chiral column to determine enantiomeric excess (ee).

-

The reaction is typically complete when the yield of the (S)-monoester exceeds 98% with an enantiomeric excess value above 95%.

-

Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.

-

The aqueous solution containing the product, (S)-ethyl 3-hydroxyglutarate, can then be carried forward for purification and subsequent chemical transformations into the final statin side-chain.

-

Logical Pathway: From Intermediate to Biological Target

This compound itself is not the active molecule. Its significance lies in providing the precise stereochemistry required for the final drug's activity. The following diagram illustrates the logical flow from this key intermediate to the inhibition of the biological target, HMG-CoA Reductase.

Caption: Logical pathway from precursor to pharmacological inhibition.

References

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 3-hydroxyglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-hydroxyglutarate, a key organic compound with applications in pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Molecular Structure and Properties

This compound (CAS No: 32328-03-3) is an ester with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1][2][3][4] Its structure features a central hydroxyl group and two flanking ethyl ester functionalities, making it a valuable chiral building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₅ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][3] |

| CAS Number | 32328-03-3 | [1][2] |

| IUPAC Name | diethyl 3-hydroxypentanedioate | [1] |

| Boiling Point | 156-157 °C at 23 mmHg | [3][4] |

| Density | 1.103 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.439 | [3][4] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | t | 6H | -CH₃ (ester) |

| 2.53 | d | 4H | -CH₂-C=O |

| 3.70 (approx.) | s (broad) | 1H | -OH |

| 4.14 | q | 4H | -O-CH₂- (ester) |

| 4.35 | m | 1H | -CH(OH)- |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 14.1 | -CH₃ (ester) |

| 42.5 | -CH₂-C=O |

| 60.6 | -O-CH₂- (ester) |

| 64.9 | -CH(OH)- |

| 172.5 | C=O (ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl and ester groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 (broad) | Strong | O-H stretch (hydroxyl) |

| 2980 | Medium | C-H stretch (aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Possible Fragment |

| 204 | Low | [M]⁺ (Molecular Ion) |

| 187 | Moderate | [M - OH]⁺ |

| 159 | Moderate | [M - OCH₂CH₃]⁺ |

| 131 | High | [M - COOCH₂CH₃]⁺ |

| 71 | Base Peak | [C₄H₇O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound of this type and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 20 ppm.

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

FTIR Acquisition:

-

Instrument: Bruker Tensor 27 FT-IR Spectrometer with an ATR accessory.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

For a volatile compound like this compound, direct injection or gas chromatography (GC) coupling can be used. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Electron Ionization (EI) Mass Spectrometry Acquisition:

-

Instrument: A GC-MS system (e.g., Agilent GC-MSD).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-300.

-

Scan Speed: 1000 amu/s.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 3-hydroxyglutarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 3-hydroxyglutarate. Due to the limited availability of public, high-resolution experimental spectra, this guide utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and characterization of this molecule. The predicted data is presented alongside a comprehensive, typical experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. This data was generated using computational prediction tools based on the molecular structure.

| Proton Assignment | Chemical Shift (δ) (ppm) | Integration | Multiplicity | Predicted Coupling Constant (J) (Hz) |

| -CH₃ (Ethyl Ester) | 1.25 | 6H | Triplet (t) | 7.1 |

| -CH₂- (Ethyl Ester) | 4.14 | 4H | Quartet (q) | 7.1 |

| -CH₂- (Glutarate Backbone) | 2.50 | 4H | Doublet (d) | 6.5 |

| -CH- (Glutarate Backbone) | 4.20 | 1H | Multiplet (m) | - |

| -OH | ~3.5 (variable) | 1H | Singlet (s, broad) | - |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet.

Spin-Spin Coupling Pathway

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a typical experimental protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the solvent's deuterium (B1214612) signal, and the field frequency should be locked onto this signal to correct for any magnetic field drift.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired and averaged to achieve an adequate signal-to-noise ratio.

-

Acquisition Time (AQ): Set an appropriate acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds between pulses is typically used to allow for the complete relaxation of the protons, ensuring accurate integration.

-

Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Experimental Workflow

The following diagram illustrates the typical workflow for acquiring and processing a ¹H NMR spectrum.

In-depth Technical Guide: 13C NMR Data for Diethyl 3-hydroxyglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for Diethyl 3-hydroxyglutarate. Due to the limited public availability of experimentally derived raw data, this document presents predicted 13C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and a structural representation of the molecule with corresponding carbon assignments.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values have been estimated using established chemical shift prediction algorithms and analysis of structurally similar compounds. It is important to note that actual experimental values may vary based on the specific conditions, such as solvent and concentration.

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| C1 | ~171.5 | Singlet (s) | Carbonyl (C=O) |

| C2 | ~41.0 | Triplet (t) | Methylene (-CH2-) |

| C3 | ~64.5 | Doublet (d) | Methine (-CHOH) |

| C4 | ~41.0 | Triplet (t) | Methylene (-CH2-) |

| C5 | ~171.5 | Singlet (s) | Carbonyl (C=O) |

| C6 | ~60.5 | Triplet (t) | Methylene (-O-CH2-) |

| C7 | ~14.2 | Quartet (q) | Methyl (-CH3) |

| C8 | ~60.5 | Triplet (t) | Methylene (-O-CH2-) |

| C9 | ~14.2 | Quartet (q) | Methyl (-CH3) |

Experimental Protocols

Objective: To obtain a proton-decoupled 13C NMR spectrum of this compound.

Materials:

-

This compound (Sample source, for example, from Aldrich Chemical Company, Inc.)

-

Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., Varian HA-100 or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry NMR tube.

-

Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl3).

-

Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the spectrometer to the 13C nucleus frequency.

-

Choose a standard proton-decoupled 13C NMR experiment.

-

Key acquisition parameters to consider:

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 128 to 1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

-

Initiate the data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

-

Identify and label the chemical shifts of all peaks.

-

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the assignments in the data table.

An In-depth Technical Guide to the Infrared and Raman Spectra of Diethyl 3-hydroxyglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of Diethyl 3-hydroxyglutarate. This document details experimental methodologies for spectral acquisition and presents a framework for the interpretation of its vibrational modes.

Introduction to this compound

This compound (C₉H₁₆O₅) is a diester of 3-hydroxyglutaric acid.[1][2][3] Its molecular structure, containing hydroxyl and ester functional groups, gives rise to a characteristic vibrational spectrum that is instrumental in its identification and characterization. Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of compounds like this compound.

Chemical Structure:

Data Presentation: Vibrational Spectra

While spectral data for this compound are available in commercial databases such as SpectraBase, publicly accessible, detailed peak--by-peak data is limited.[1][4] The following tables provide a summary of the expected vibrational modes based on the functional groups present in the molecule. The exact peak positions can vary based on the experimental conditions.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3500 (broad) | Medium-Strong | O-H stretch (hydroxyl group) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester carbonyl) |

| 1470-1440 | Medium | C-H bend (CH₂ and CH₃) |

| 1380-1365 | Medium | C-H bend (CH₃) |

| 1250-1000 | Strong | C-O stretch (ester and hydroxyl) |

Table 2: Characteristic Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Weak-Medium | C=O stretch (ester carbonyl) |

| 1470-1440 | Medium | C-H bend (CH₂ and CH₃) |

| 1300-800 | Medium | C-C stretch and C-H bend |

| Below 800 | Medium-Strong | Skeletal deformations |

Experimental Protocols

The following are detailed methodologies for acquiring the IR and Raman spectra of this compound, which is a liquid at room temperature.[3]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for the analysis of liquid samples due to its minimal sample preparation requirements.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. A Bruker Tensor 27 FT-IR is an example of an instrument that has been used to acquire the ATR-IR spectrum of this compound.[1]

-

Sample Preparation: this compound can be analyzed neat (without dilution). Ensure the sample is free of particulate matter and water, if possible, to avoid interference.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

-

Fourier Transform-Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds.

-

Instrumentation: A high-resolution FT-Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is suitable.[1] These instruments typically use a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

-

Sample Preparation: The liquid sample can be placed in a glass vial or a capillary tube for analysis.

-

Procedure:

-

Place the sample container in the spectrometer's sample holder.

-

Set the laser power to an appropriate level to avoid sample heating or degradation while ensuring a good signal.

-

Acquire the Raman spectrum over a typical range of 3500 to 100 cm⁻¹.

-

A sufficient number of scans should be accumulated to achieve a high-quality spectrum.

-

The instrument software is used to process the raw data, which may include baseline correction and smoothing.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the vibrational spectra of a liquid sample like this compound.

References

Mass Spectrometry of Diethyl 3-hydroxyglutarate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Diethyl 3-hydroxyglutarate, a diethyl ester of 3-hydroxyglutaric acid. This document details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents key mass spectral data, and illustrates typical analytical workflows and fragmentation patterns.

Introduction

This compound (C9H16O5, Molar Mass: 204.22 g/mol ) is a small molecule of interest in various research fields, including metabolism and drug development.[1][2] Mass spectrometry is a pivotal analytical technique for its identification and quantification due to its high sensitivity and specificity. This guide outlines the fundamental principles and practical methodologies for the mass spectrometric analysis of this compound.

Data Presentation: Mass Spectral Data

The primary method for generating mass spectra for this compound is Electron Ionization (EI) coupled with GC-MS. The resulting fragmentation pattern is crucial for its identification.

Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) at m/z 204 is often of low abundance or absent.[1] Key fragment ions are summarized in the table below.

| m/z | Relative Intensity | Proposed Fragment |

| 159 | Moderate | [M - C2H5O]+ |

| 131 | High | [M - C2H5O - CO]+ |

| 115 | Moderate | [M - C2H5O - CO2H]+ |

| 101 | High | [C4H5O3]+ |

| 71 | High | [C4H7O]+ |

| 43 | High | [C2H3O]+ or [C3H7]+ |

| 29 | High | [C2H5]+ |

Data sourced from NIST WebBook and PubChem.[1][3]

Tabulated GC-MS Data

Publicly available GC-MS data for this compound indicates the following most abundant peaks:

| Peak Order | m/z |

| Top Peak | 71 |

| 2nd Highest | 43 |

| 3rd Highest | 29 |

Source: PubChem CID 96259.[3]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These are generalized protocols that may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (from biological matrices): For analysis from complex matrices like plasma or cell culture media, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

-

LLE: Acidify the sample (e.g., with 0.1 M HCl) and extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.

-

SPE: Utilize a reverse-phase SPE cartridge. Condition the cartridge with methanol (B129727) and water. Load the acidified sample, wash with water, and elute the analyte with methanol or acetonitrile (B52724). Evaporate the eluate and reconstitute.

-

3.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for trace analysis or split (e.g., 20:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for targeted quantification, monitoring key ions such as m/z 159, 131, and 101.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for samples that are not amenable to GC or for higher throughput applications.

3.2.1. Sample Preparation

-

Standard and Working Solutions: Prepare as described in the GC-MS protocol, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Sample Extraction:

-

Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile or methanol containing an internal standard to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

-

SPE: As described in the GC-MS protocol.

-

3.2.2. LC-MS Instrumentation and Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-8 min: Linear gradient to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 5% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Gas Temperature: 300 °C.

-

Gas Flow: 10 L/min.

-

Nebulizer: 45 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

-

Acquisition Mode:

-

Full Scan: m/z 50-300 for qualitative analysis.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis. Precursor ion would be the protonated molecule [M+H]+ at m/z 205. Product ions would be determined by infusion and fragmentation experiments (e.g., m/z 159, 131).

-

Visualizations

The following diagrams illustrate the experimental workflows and a proposed fragmentation pathway for this compound.

Caption: GC-MS workflow for this compound analysis.

Caption: LC-MS/MS workflow for targeted analysis.

Caption: Proposed EI fragmentation of this compound.

Conclusion

This guide provides a foundational understanding and practical protocols for the mass spectrometric analysis of this compound. The detailed methodologies for GC-MS and LC-MS, coupled with the presented mass spectral data and workflow visualizations, offer a robust starting point for researchers in the fields of analytical chemistry, metabolomics, and drug development. Method optimization will be necessary based on the specific matrix and analytical instrumentation used.

References

The Biological Role of 3-Hydroxyglutaric Acid: From Metabolic Intermediate to Neuropathological Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the inborn error of metabolism, Glutaric Aciduria Type 1 (GA1).[1][2] Under normal physiological conditions, 3-HGA is an intermediate in the catabolism of the essential amino acids lysine, hydroxylysine, and tryptophan.[2] However, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of 3-HGA and other metabolites, resulting in severe neurological damage, particularly to the basal ganglia.[3][4] This guide provides a comprehensive overview of the biological significance of 3-hydroxyglutaric acid, detailing its metabolic origins, pathological mechanisms, and its established role as a neurotoxin. Furthermore, it presents quantitative data on 3-HGA concentrations in biological fluids, detailed experimental protocols for its analysis and the study of its neurotoxic effects, and visual representations of the key pathways and experimental workflows.

Introduction

3-Hydroxyglutaric acid is a five-carbon organic acid that, while present in trace amounts in healthy individuals, becomes a key pathogenic molecule in Glutaric Aciduria Type 1.[5] This autosomal recessive disorder, caused by mutations in the GCDH gene, affects approximately 1 in 100,000 newborns and can lead to devastating neurological consequences, including dystonia, dyskinesia, and acute encephalopathic crises.[3][6] The accumulation of 3-HGA in the brain is considered a primary driver of the neuropathology observed in GA1 patients.[2] Understanding the multifaceted biological role of 3-HGA is therefore paramount for the development of effective diagnostic and therapeutic strategies for this debilitating disease.

Metabolism and Pathophysiology

Metabolic Pathway of 3-Hydroxyglutaric Acid

The formation of 3-hydroxyglutaric acid is intrinsically linked to the catabolism of lysine, hydroxylysine, and tryptophan. In a healthy state, these amino acids are broken down to glutaryl-CoA, which is then decarboxylated by the enzyme glutaryl-CoA dehydrogenase (GCDH) to crotonyl-CoA.[2] However, in individuals with GA1, the deficiency of GCDH leads to an accumulation of glutaryl-CoA. This excess glutaryl-CoA is then alternatively metabolized to glutaric acid and 3-hydroxyglutaric acid.[3]

Caption: Metabolic pathway of 3-hydroxyglutaric acid formation in Glutaric Aciduria Type 1.

Pathophysiology of Glutaric Aciduria Type 1

The clinical manifestations of GA1 are primarily neurological.[4] Affected infants often present with macrocephaly at birth.[6] During the first few years of life, they are susceptible to acute encephalopathic crises, typically triggered by infections, fever, or vaccinations.[7] These crises lead to irreversible damage to the striatum (caudate nucleus and putamen), resulting in a complex movement disorder characterized by dystonia and dyskinesia.[4][7] The accumulation of 3-HGA in the brain is a key factor in this neurodegeneration.[2]

Neurotoxicity of 3-Hydroxyglutaric Acid

3-Hydroxyglutaric acid is considered a potent neurotoxin, and several mechanisms have been proposed to explain its detrimental effects on the central nervous system.[2]

Excitotoxicity and NMDA Receptor Interaction

One of the primary mechanisms of 3-HGA-induced neurotoxicity is believed to be excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor.[8][9] 3-HGA is a structural analog of glutamate, the brain's primary excitatory neurotransmitter. Studies have shown that 3-HGA can act as a weak agonist at the NMDA receptor, leading to excessive neuronal stimulation, calcium influx, and subsequent neuronal cell death.[8] However, some research suggests that 3-HGA is a weak neurotoxin and that other mechanisms may also be at play.[9]

Mitochondrial Dysfunction

Emerging evidence suggests that 3-HGA can also impair mitochondrial function. It has been shown to inhibit the electron transport chain and reduce cellular respiration, leading to energy depletion and oxidative stress within neuronal cells. This mitochondrial dysfunction can further exacerbate the excitotoxic cascade and contribute to neuronal demise.

Caption: Proposed mechanisms of 3-hydroxyglutaric acid neurotoxicity.

Quantitative Data of 3-Hydroxyglutaric Acid in Biological Fluids

The accurate quantification of 3-hydroxyglutaric acid in biological fluids is essential for the diagnosis and monitoring of Glutaric Aciduria Type 1.[3] The following table summarizes the typical concentrations of 3-HGA in urine, plasma, and cerebrospinal fluid (CSF) for both healthy individuals and patients with GA1.

| Biological Fluid | Patient Group | 3-Hydroxyglutaric Acid Concentration | Reference |

| Urine | Healthy Controls | 0.88 - 4.5 mmol/mol creatinine | [10] |

| GA1 Patients | Significantly elevated, often >100 mmol/mol creatinine | [3] | |

| Plasma | Healthy Controls | 0.018 - 0.10 µmol/L | [10] |

| GA1 Patients | 100-fold increase compared to controls | [2] | |

| CSF | Healthy Controls | 0.022 - 0.067 µmol/L | [10] |

| GA1 Patients | 100-fold increase compared to controls | [2] |

Experimental Protocols

Quantification of 3-Hydroxyglutaric Acid in Urine by GC-MS

This protocol outlines a stable-isotope dilution method for the quantification of 3-HGA in urine using gas chromatography-mass spectrometry (GC-MS).[1]

Materials:

-

Urine sample

-

Internal Standard: [D5]-3-Hydroxyglutaric acid

-

Sodium chloride (NaCl)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add a known amount of the internal standard, [D5]-3-Hydroxyglutaric acid.

-

Saturate the sample with NaCl.

-

Acidify the urine to pH < 2 with concentrated HCl.

-

-

Extraction:

-

Perform a liquid-liquid extraction with 5 mL of ethyl acetate. Vortex vigorously and centrifuge.

-

Collect the upper organic layer. Repeat the extraction.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 100 µL of BSTFA with 1% TMCS.

-

Heat the sample at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 80°C, holds for 2 minutes, then ramps to 280°C.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS derivatives of 3-HGA and its internal standard for quantification.

-

Caption: Experimental workflow for the quantification of 3-HGA in urine by GC-MS.

In Vitro Neurotoxicity Assay of 3-Hydroxyglutaric Acid

This protocol describes a general method to assess the neurotoxic effects of 3-HGA on primary neuronal cultures.[8][11][12]

Materials:

-

Primary neuronal cells (e.g., from embryonic rat cortex or hippocampus)

-

Neuronal cell culture medium and supplements

-

3-Hydroxyglutaric acid

-

Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Culture:

-

Plate primary neurons in multi-well plates at a suitable density.

-

Culture the cells for several days to allow for maturation and neurite outgrowth.

-

-

Treatment:

-

Prepare a stock solution of 3-hydroxyglutaric acid and dilute it in culture medium to the desired final concentrations (e.g., in the range of 0.1 to 5 mM).

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of 3-HGA. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

LDH Release Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

-

Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and visualize under a fluorescence microscope.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of 3-HGA.

-

Determine the concentration of 3-HGA that causes a 50% reduction in cell viability (IC50).

-

Measurement of Mitochondrial Respiration

This protocol provides a general framework for assessing the impact of 3-HGA on mitochondrial respiration in neuronal cells using a Seahorse XF Analyzer.[13][14][15][16][17]

Materials:

-

Neuronal cell line or primary neurons

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

3-Hydroxyglutaric acid

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Cell Seeding:

-

Seed neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere and grow.

-

-

Treatment:

-

On the day of the assay, replace the culture medium with assay medium containing the desired concentration of 3-hydroxyglutaric acid or vehicle control.

-

Incubate the plate at 37°C in a non-CO2 incubator for a specified pre-treatment time.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge according to the manufacturer's instructions.

-

Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.

-

-

Data Analysis:

-

The instrument will measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Compare the mitochondrial respiration parameters between 3-HGA-treated and control cells.

-

3-Hydroxyglutaric Acid and Cancer: An Unestablished Link

While there is extensive research on the role of the oncometabolite 2-hydroxyglutarate (2-HG) in various cancers, a similar role for 3-hydroxyglutaric acid has not been established. 2-HG, produced by mutant isocitrate dehydrogenase (IDH) enzymes, is known to be a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis. In contrast, 3-HGA is not known to be produced by cancer-associated mutations and its role as an oncometabolite is not supported by current evidence.

Conclusion

3-Hydroxyglutaric acid is a metabolite of profound biological importance, transitioning from a benign intermediate in amino acid catabolism to a potent neurotoxin in the context of Glutaric Aciduria Type 1. Its accumulation in the brain is a central event in the pathophysiology of this disease, leading to severe and irreversible neurological damage. The mechanisms of its neurotoxicity, primarily through excitotoxicity and mitochondrial dysfunction, are areas of active research. The quantitative analysis of 3-HGA remains a cornerstone of GA1 diagnosis and management. While its role in neurodegeneration is well-documented, a link to cancer, unlike its isomer 2-hydroxyglutarate, has not been substantiated. Continued research into the intricate biological activities of 3-hydroxyglutaric acid is crucial for the development of novel therapeutic interventions to mitigate its devastating effects in patients with Glutaric Aciduria Type 1.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-hydroxyglutaric acid - biocrates [biocrates.com]

- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Glutaric aciduria type 1: clinical presentations, diagnostics and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. register.awmf.org [register.awmf.org]

- 6. youtube.com [youtube.com]

- 7. Glutaric aciduria type 1: Diagnosis, clinical features and long‐term outcome in a large cohort of 34 Irish patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. innoprot.com [innoprot.com]

- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]